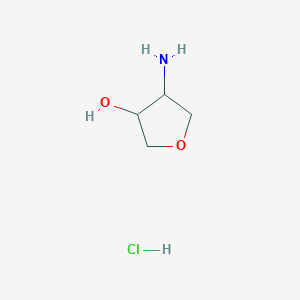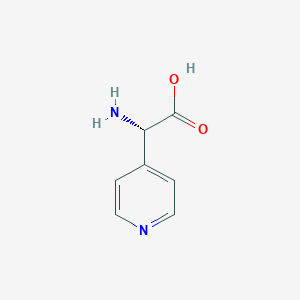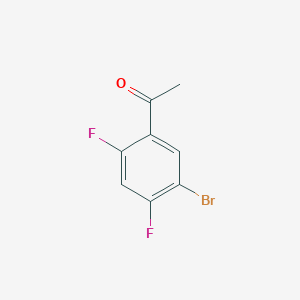
(5-Aminopyridin-2-yl)boronic acid
Descripción general
Descripción
(5-Aminopyridin-2-yl)boronic acid is an organic compound with the molecular formula C5H7BN2O2. It is a boronic acid derivative where the boronic acid group is attached to the 2-position of a pyridine ring, which also has an amino group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (5-Aminopyridin-2-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-aminopyridine using a boronic acid derivative. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (5-Aminopyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The amino group in this compound can be oxidized to form nitro derivatives under specific conditions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., dimethylformamide, tetrahydrofuran)
Oxidizing agents: (e.g., hydrogen peroxide, nitric acid)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Nitro derivatives: (from oxidation reactions)
Substituted pyridine derivatives: (from substitution reactions)
Aplicaciones Científicas De Investigación
(5-Aminopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Aminopyridin-2-yl)boronic acid largely depends on its application. In the context of medicinal chemistry, it can act as an enzyme inhibitor by binding to active sites of target enzymes, thereby blocking their activity. The boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, such as proteases, leading to inhibition of enzyme function . This mechanism is particularly relevant in the development of protease inhibitors for therapeutic use.
Comparación Con Compuestos Similares
- 2-Aminopyridine-5-boronic acid pinacol ester
- 5-Aminopyridine-2-boronic acid
Comparison: (5-Aminopyridin-2-yl)boronic acid is unique due to the specific positioning of the amino and boronic acid groups on the pyridine ring, which imparts distinct reactivity and binding properties. Compared to its analogs, such as 2-Aminopyridine-5-boronic acid pinacol ester, this compound offers different steric and electronic environments, making it suitable for specific applications in catalysis and medicinal chemistry .
Propiedades
IUPAC Name |
(5-aminopyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRHGOAIMJTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590545 | |
| Record name | (5-Aminopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220909-75-0 | |
| Record name | (5-Aminopyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)








![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
![5-[4-(Methylsulfonamido)phenyl]-2H-tetrazole](/img/structure/B59721.png)

